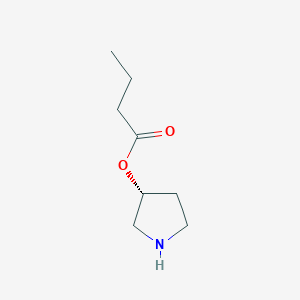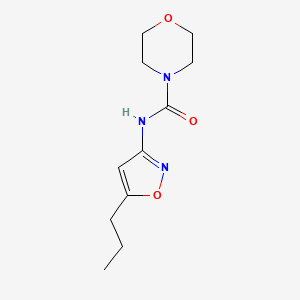
N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide may involve large-scale cycloaddition reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine or carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .
Applications De Recherche Scientifique
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide include other isoxazole derivatives such as:
- Isoxazole-4-carboxamide
- Isoxazole-5-carboxamide
- Morpholine-4-carboxamide
Uniqueness
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position of the isoxazole ring and the morpholine-4-carboxamide moiety can confer distinct properties compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
55808-63-4 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-(5-propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9-8-10(13-17-9)12-11(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15) |
Clé InChI |
KTQAYZRGXTXXTI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


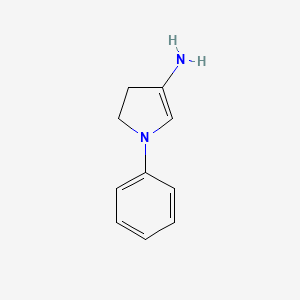
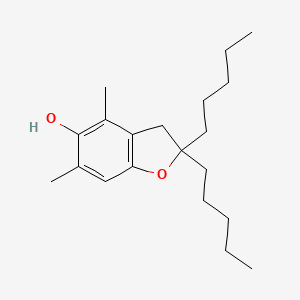
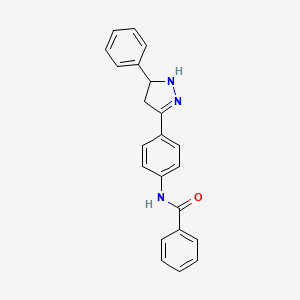
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
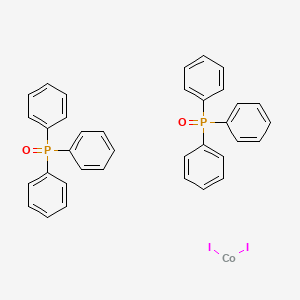
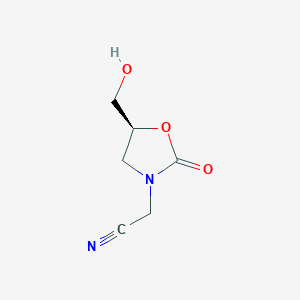

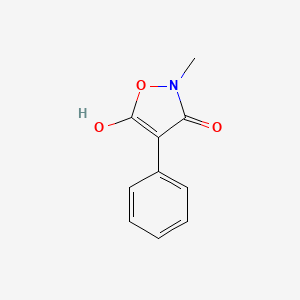
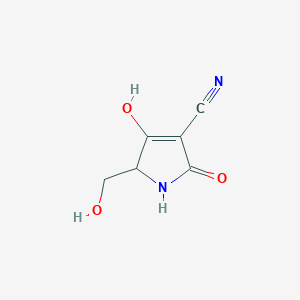
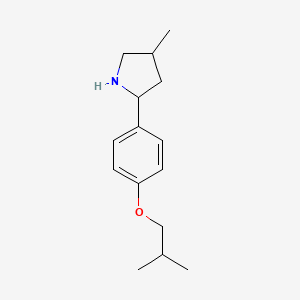
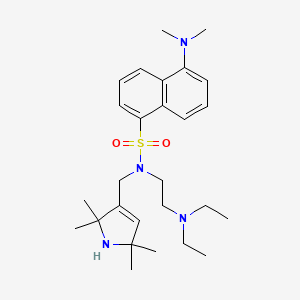
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
